Propylmalononitrile

説明

Propanedinitrile, also known as Malononitrile, is an organic compound with the formula CH2(CN)2 . It is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .

Synthesis Analysis

Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids .Molecular Structure Analysis

The molecular formula of Propanedinitrile is C3H2N2 . The IUPAC Standard InChI is InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 .Chemical Reactions Analysis

Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades . Since regioselective nitrilases could hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis and of interest for a variety of applications, it becomes particularly appealing to synthetic chemists .Physical And Chemical Properties Analysis

The physical properties of Propanedinitrile include a molecular weight of 66.0614 . It is a colorless or white solid, although aged samples appear yellow or even brown .科学的研究の応用

1. Use in Cardiovascular Disease Treatment

Propylmalononitrile derivatives, such as propionyl-l-carnitine (PLC), have shown potential in treating cardiovascular diseases. PLC improves energy metabolism and myocardial contractility in different experimental models of heart failure and has been studied for its effects on cardiac and skeletal muscle. It's considered for treating congestive heart failure due to its ability to enhance carbohydrate metabolism and reduce toxic metabolite buildup in ischemic conditions (Ferrari & de Giuli, 1997), (Arsenian, 1997).

2. Role in Metabolic Disorders

In metabolic disorders like propionic acidemia and methylmalonic acidemia, this compound-related compounds are significant. These disorders are characterized by the accumulation of propionic acid due to enzyme deficiencies. Research has shown that treatments including a low protein diet and supplements like l-carnitine, which is related to this compound, can reduce urinary biomarkers of protein and lipid oxidative damage in these patients (Ribas et al., 2011).

3. Therapeutic Potential in Diabetes and Peripheral Arterial Disease

This compound derivatives have shown promise in treating type 2 diabetes-associated peripheral arterial disease (PAD). A study involving propionyl l-carnitine showed significant improvements in clinical and functional parameters, as well as markers of the overall oxidation state in patients with PAD associated with non-insulin-dependent diabetes mellitus (Signorelli Salvatore Santo et al., 2006).

4. Antioxidant and Anti-inflammatory Applications

Research has indicated the potential antioxidant and anti-inflammatory effects of this compound compounds. For instance, studies have shown that these compounds can inhibit oxidative stress parameters, suggesting their use in protecting against oxidative damage in various conditions (Packer et al., 1991).

5. Use in Diagnostic and Monitoring of Organic Acidemias

In the diagnosis and monitoring of organic acidemias, compounds related to this compound, such as acylcarnitines, play a critical role. Techniques like electrospray tandem mass spectrometry (ESI-MS/MS) involving these compounds have been utilized to diagnose and monitor conditions like propionic acidemia and methylmalonic acidemia (Rashed et al., 1995).

作用機序

将来の方向性

特性

IUPAC Name |

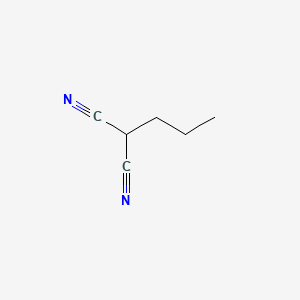

2-propylpropanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-3-6(4-7)5-8/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBXDEILUKZCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508916 | |

| Record name | Propylpropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38091-73-5 | |

| Record name | Propylpropanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。